molecular formula C17H15FN2O2 B279429 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

货号 B279429
分子量: 298.31 g/mol
InChI 键: RBKQKTLOHFXVKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide, also known as FLI-06, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLI-06 is a synthetic compound that was first synthesized in 2011 by a group of researchers at the University of California, San Francisco. Since then, FLI-06 has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

作用机制

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide inhibits the activity of GSK-3β by binding to a specific site on the protein. GSK-3β is involved in a number of cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis. Inhibition of GSK-3β activity by N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have a number of beneficial effects, including the promotion of cell survival and the prevention of neuronal cell death.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in cellular and animal models. In addition to its effects on GSK-3β activity, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to modulate the activity of other proteins involved in cellular signaling pathways. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a number of diseases.

实验室实验的优点和局限性

One of the advantages of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its specificity for GSK-3β, which makes it a useful tool for investigating the role of GSK-3β in cellular processes. However, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has a relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are a number of future directions for research on N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. One area of focus is the development of more potent and selective inhibitors of GSK-3β, which may have greater therapeutic potential. Another area of focus is the investigation of the role of GSK-3β in other diseases, such as cancer and diabetes. Finally, further research is needed to determine the safety and efficacy of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide in humans, which will be necessary for its development as a therapeutic agent.

合成方法

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves the reaction of 2-amino-5-fluorobenzoic acid with 2-chlorobenzoyl chloride to form an intermediate compound, which is then reacted with 2-aminobenzoxazole to yield N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a multi-step process that requires specialized equipment and expertise in organic chemistry.

科学研究应用

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising applications of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to inhibit the activity of a protein called glycogen synthase kinase-3β (GSK-3β), which is involved in the development of neurodegenerative diseases.

属性

分子式

C17H15FN2O2

分子量

298.31 g/mol

IUPAC 名称

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

InChI

InChI=1S/C17H15FN2O2/c1-10(2)16(21)19-11-7-8-15-14(9-11)20-17(22-15)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,21)

InChI 键

RBKQKTLOHFXVKU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F

规范 SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。